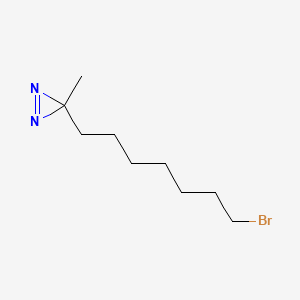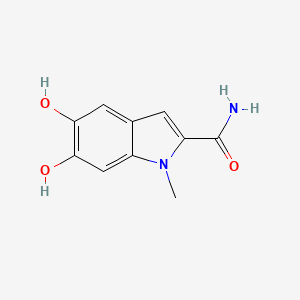
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is a deep brown crystalline solid that is soluble in solvents like ethanol and dimethyl sulfoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide can be achieved through the reaction of indole with phenol . The Fischer indole synthesis is a common method used to prepare indole derivatives. This involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
In industrial settings, the production of indole derivatives often involves the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: This reaction can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indole derivatives.
Medicine: Investigated for its potential antiviral, anti-inflammatory, anticancer, and antioxidant activities.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide involves its interaction with molecular targets and pathways related to melanin biosynthesis. It acts as an intermediate in the production of melanin, influencing the pigmentation process in humans and other organisms . Additionally, its antioxidant properties help in controlling oxidative stress by neutralizing reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethoxy-2-phenylindole
- Solypertine
- Oxypertine
- Alpertine
- 5,6-Dimethoxyindole
Uniqueness
5,6-Dihydroxy-1-methyl-1H-indole-2-carboxamide is unique due to its dual hydroxyl groups at positions 5 and 6, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5,6-dihydroxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-12-6-4-9(14)8(13)3-5(6)2-7(12)10(11)15/h2-4,13-14H,1H3,(H2,11,15) |
InChI Key |
KWQSSPFPECXZSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





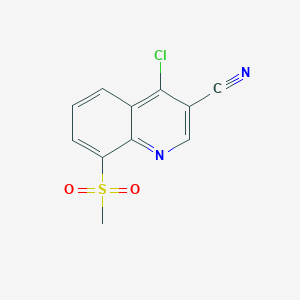

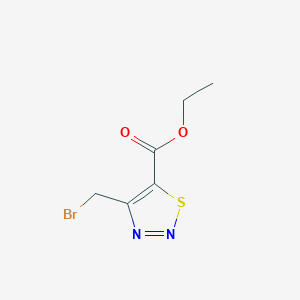
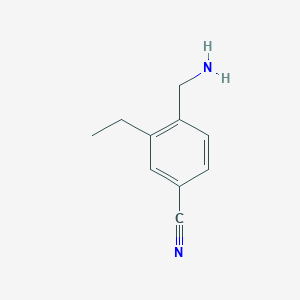


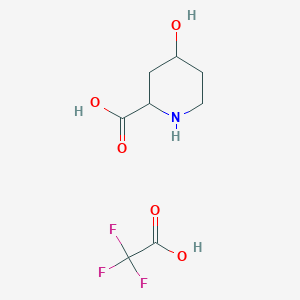
![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13661274.png)

![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
